Cyclobutyl 2-(piperidinomethyl)phenyl ketone
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Overview
Description
Cyclobutyl 2-(piperidinomethyl)phenyl ketone is an organic compound with the molecular formula C17H23NO and a molecular weight of 257.37 g/mol . This compound is characterized by the presence of a cyclobutyl group attached to a phenyl ketone structure, with a piperidinomethyl substituent on the phenyl ring. It is used primarily in research and experimental applications.
Preparation Methods
The synthesis of Cyclobutyl 2-(piperidinomethyl)phenyl ketone typically involves the reaction of cyclobutyl ketone with 2-(piperidinomethyl)phenyl magnesium bromide under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound .
Chemical Reactions Analysis
Cyclobutyl 2-(piperidinomethyl)phenyl ketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to convert the ketone group to an alcohol.
Scientific Research Applications
Cyclobutyl 2-(piperidinomethyl)phenyl ketone is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in studies involving reaction mechanisms and synthetic pathways.
Biology: The compound is investigated for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is conducted to explore its potential therapeutic applications, such as its role in drug development and pharmacological studies.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Cyclobutyl 2-(piperidinomethyl)phenyl ketone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of the research .
Comparison with Similar Compounds
Cyclobutyl 2-(piperidinomethyl)phenyl ketone can be compared with other similar compounds, such as:
Cyclobutyl 2-(morpholinomethyl)phenyl ketone: Similar in structure but with a morpholine ring instead of a piperidine ring.
Cyclobutyl 2-(pyrrolidinomethyl)phenyl ketone: Contains a pyrrolidine ring instead of a piperidine ring.
Cyclobutyl 2-(azetidinomethyl)phenyl ketone: Features an azetidine ring instead of a piperidine ring.
Biological Activity
Introduction
Cyclobutyl 2-(piperidinomethyl)phenyl ketone is a compound that falls within the category of Mannich bases, which are known for their diverse biological activities. This article provides a comprehensive overview of the biological activities associated with this compound, including its potential anticancer, antimicrobial, and neuropharmacological effects. The information is compiled from various research studies and reviews to present an authoritative perspective on its biological significance.
Chemical Structure and Properties
This compound is characterized by its unique structural features that contribute to its biological activity. The compound can be represented as follows:
- Chemical Formula : C15H20N\O
- Molecular Weight : 232.33 g/mol
The presence of the cyclobutyl group and the piperidinomethyl moiety plays a crucial role in modulating the compound's interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of Mannich bases, including derivatives similar to this compound. Research indicates that these compounds exhibit significant cytotoxic effects against various cancer cell lines.
- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to interfere with DNA topoisomerases, leading to apoptosis in cancer cells. For instance, certain Mannich bases have shown IC50 values in the micromolar range against prostate cancer cell lines (PC-3) .
Table 1: Cytotoxicity of Mannich Bases against Cancer Cell Lines
Compound | Cell Line | IC50 (μM) |
---|---|---|
This compound | PC-3 | 8.2 - 32.1 |
Mannich base A | MCF-7 | <2 |
Mannich base B | HepG2 | 5.0 |
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. Studies suggest that related Mannich bases possess both antibacterial and antifungal activities.
- Antibacterial Effects : Certain derivatives have demonstrated effectiveness against Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antimicrobial agents .
- Antifungal Properties : The antifungal activity has been noted particularly against strains such as Candida albicans, indicating a broad spectrum of action.
Neuropharmacological Effects
The compound's structural features suggest potential neuropharmacological applications, particularly as serotonin transporter inhibitors or histamine H3 antagonists.
- Serotonin Transporter Inhibition : Some studies have indicated that compounds within this class can inhibit serotonin transporters, which may have implications for treating mood disorders .
- Histamine H3 Antagonism : The dual action on serotonin and histamine receptors could provide therapeutic benefits in conditions like anxiety and depression.
Case Study 1: Anticancer Efficacy
A study evaluating a series of Mannich bases found that those with piperidine moieties exhibited enhanced cytotoxicity against resistant cancer cell lines. This compound was among the compounds tested, showing promising results in inhibiting cell proliferation and inducing apoptosis .
Case Study 2: Antimicrobial Screening
In a comparative study of various Mannich bases, this compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be lower than those of standard antibiotics .
Properties
IUPAC Name |
cyclobutyl-[2-(piperidin-1-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO/c19-17(14-8-6-9-14)16-10-3-2-7-15(16)13-18-11-4-1-5-12-18/h2-3,7,10,14H,1,4-6,8-9,11-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFTQFZWVQDEPCN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=CC=C2C(=O)C3CCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30643621 |
Source
|
Record name | Cyclobutyl{2-[(piperidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30643621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898773-85-8 |
Source
|
Record name | Cyclobutyl{2-[(piperidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30643621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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